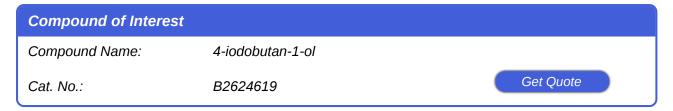


An In-depth Technical Guide to 4-lodobutan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-lodobutan-1-ol is a versatile bifunctional organic compound of significant interest to the research and pharmaceutical communities. Its structure, featuring a primary alcohol at one end of a four-carbon chain and a primary iodide at the other, allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules and as an intermediate in the preparation of active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] The presence of a reactive iodine atom, an excellent leaving group, facilitates various nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, and etherification.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of **4-iodobutan-1-ol** is presented in the table below. This data is essential for designing and executing experiments, as well as for understanding the compound's behavior in different chemical environments.



Property	Value
IUPAC Name	4-lodobutane-1-ol
Synonyms	4-lodo-1-butanol, 4-lodobutanol
CAS Number	3210-08-0
Molecular Formula	C4H9IO
Molecular Weight	200.02 g/mol
Appearance	Colorless to yellow transparent liquid
Boiling Point	72 °C
Melting Point	103-104 °C
Density	1.803 ± 0.06 g/cm³ (Predicted)
рКа	15.01 ± 0.10 (Predicted)

Synthesis of 4-lodobutan-1-ol

The synthesis of **4-iodobutan-1-ol** can be achieved through several routes, primarily involving the conversion of a more readily available C4 precursor. Two common methods are the ring-opening of tetrahydrofuran and the mono-iodination of butane-1,4-diol.

Synthesis from Butane-1,4-diol

A reliable method for the synthesis of **4-iodobutan-1-ol** is the selective mono-iodination of butane-1,4-diol. The Appel reaction, utilizing triphenylphosphine and iodine, is a mild and effective way to achieve this transformation.

Experimental Protocol: Iodination of Butane-1,4-diol via the Appel Reaction

Materials:

- Butane-1,4-diol (1 equivalent)
- Triphenylphosphine (1.5 2 equivalents)

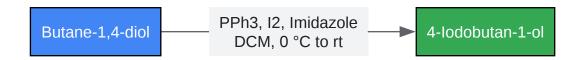


- Iodine (1.5 2 equivalents)
- Imidazole (3 equivalents)
- Anhydrous dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous dichloromethane in a round-bottom flask cooled to 0 °C.
- Sequentially add iodine and imidazole to the stirred solution and continue stirring at 0 °C for 10-15 minutes.
- Add a solution of butane-1,4-diol in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain pure 4iodobutan-1-ol.[1]





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Synthesis of **4-lodobutan-1-ol** from Butane-1,4-diol.

Key Reactions and Applications in Drug Development

The synthetic utility of **4-iodobutan-1-ol** stems from its ability to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Alkylation of Amines

4-lodobutan-1-ol is an effective alkylating agent for primary and secondary amines. The reaction proceeds via a nucleophilic substitution where the amine displaces the iodide, forming a new carbon-nitrogen bond. This reaction is fundamental in building more complex molecular scaffolds.

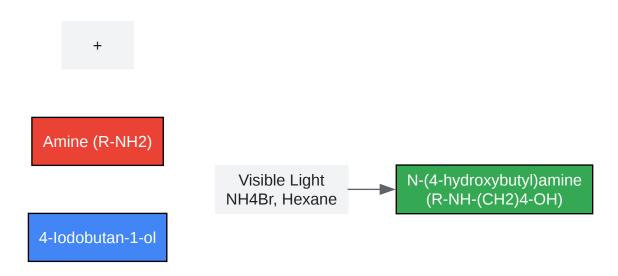
Experimental Protocol: N-Alkylation of an Aniline Derivative

General Procedure:

- In a suitable reaction vessel, dissolve the primary or secondary aniline (1 equivalent) in an appropriate solvent (e.g., hexane).
- Add 4-iodobutan-1-ol (1.05 equivalents) and a catalyst, such as ammonium bromide (20 mol%).
- Equip the vessel with a nitrogen balloon to create an inert atmosphere.
- Irradiate the reaction mixture with a 50 W, 420 nm LED at 25 °C for 12-48 hours, depending on the scale.
- Monitor the reaction progress by TLC.



- Upon completion, remove the solvent by vacuum distillation.
- Purify the resulting residue by silica gel column chromatography to afford the desired Nalkylated product.[3][4]



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N-Alkylation of an amine with 4-iodobutan-1-ol.

Role in Radiopharmaceutical Synthesis

The iodo-functional group of **4-iodobutan-1-ol** makes it a potential precursor for the synthesis of radiolabeled compounds for applications in nuclear medicine, such as Positron Emission Tomography (PET). The iodine atom can be displaced by a radionuclide, or the entire molecule can be used as a building block for a larger molecule that will be radiolabeled. While specific examples directly utilizing **4-iodobutan-1-ol** are not abundant in readily available literature, its structure is analogous to other building blocks used in the synthesis of PET tracers. The development of new radiolabeling methods is an active area of research, and versatile intermediates like **4-iodobutan-1-ol** are valuable tools for radiochemists.

Conclusion

4-lodobutan-1-ol is a synthetically important molecule with a favorable combination of reactive functional groups. Its utility as an intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications, is well-established. The experimental protocols provided herein offer a starting point for researchers to utilize this



versatile compound in their synthetic endeavors. Further exploration of its applications in areas such as drug development and radiochemistry is warranted and holds promise for future discoveries.

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